molecular formula C24H22N2O5S B3003876 2-(4-ethylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 941923-95-1

2-(4-ethylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B3003876
CAS RN: 941923-95-1
M. Wt: 450.51
InChI Key: DDGFMDCCXSZFKY-UHFFFAOYSA-N
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Description

The compound "2-(4-ethylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" is a derivative of the 1,2,4-benzothiadiazine class, which is known for various biological activities. The structure of this compound suggests it may possess interesting chemical and pharmacological properties due to the presence of the benzothiadiazine 1,1-dioxide core, which is a common feature in several biologically active compounds.

Synthesis Analysis

The synthesis of related 1,2,4-benzothiadiazine derivatives typically involves cyclization reactions of suitable precursors. For instance, compounds with the benzothiadiazine 1,1-dioxide structure have been prepared by cyclization of benzamides, as seen in the synthesis of 4-(2H-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)-2,6-bis(1,1-dimethylethyl)phenols . Similarly, the synthesis of 2,1,3-benzothiadiazin-4(3H) one 2,2-dioxides has been achieved by reacting sulfamoyl chloride with anthranilic acid derivatives . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiadiazine derivatives is characterized by a heterocyclic system containing nitrogen, sulfur, and oxygen atoms. The presence of the 1,1-dioxide group is significant as it can influence the electronic distribution and reactivity of the molecule. The ethyl and methoxy substituents on the phenyl rings may also affect the molecule's properties, such as solubility and potential for interactions with biological targets .

Chemical Reactions Analysis

Benzothiadiazine derivatives can undergo various chemical reactions. For example, they can act as free radical scavengers, as demonstrated by their reaction with DPPH . They can also participate in reduction reactions, which may alter their sweetness profile, as seen in the reduction of some 1H-2,1,3-benzothiadiazin-4(3H) one 2,2-dioxides . Additionally, the reactivity towards alkylidenephosphoranes has been explored, leading to the formation of new heteropolycyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine derivatives are influenced by their molecular structure. The solubility, melting point, and stability can vary based on the substituents present on the core structure. The compound's reactivity to nucleophiles, as seen in the formation of polynuclear heterocyclic systems, is a key chemical property that can be exploited in further synthetic applications . The synthesis of a key intermediate in the synthesis of oxicam anti-inflammatory agents demonstrates the practical utility of these compounds .

properties

IUPAC Name

2-(4-ethylphenyl)-4-[2-(2-methoxyphenyl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-3-17-12-14-18(15-13-17)26-24(28)25(20-9-5-7-11-23(20)32(26,29)30)16-21(27)19-8-4-6-10-22(19)31-2/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGFMDCCXSZFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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